1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable pyridine derivative in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced at specific positions on the ring system.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of novel materials with specific electronic and optical properties. These materials can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe in biological studies to investigate enzyme mechanisms and receptor-ligand interactions. Its ability to modulate biological pathways makes it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor-ligand interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a phenyl group instead of an ethyl group, which can affect its biological activity and chemical reactivity.
1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: The presence of a methyl group at the 3-position instead of the 6-position can lead to differences in the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its suitability for various applications.
Properties
IUPAC Name |
1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-9-8(5-11-13)7(10(14)15)4-6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTJVZMRWYUXBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934062-76-7 |
Source
|
Record name | 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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